molecular formula C15H15N5O2S B3160627 6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone CAS No. 866136-77-8

6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone

Cat. No. B3160627
CAS RN: 866136-77-8
M. Wt: 329.4 g/mol
InChI Key: TWTUWKBNPUWORE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazinone and 1,2,4-triazole, both of which are heterocyclic compounds widely used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Triazoles represent an essential class of compounds with diverse biomedical applications. The compound we’re examining contains a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety, which has been associated with various biological properties, including antimicrobial, anti-inflammatory, and antifungal effects .

Synthesis and Characterization

The novel racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (12) is synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10) in an alkaline medium. The process involves using 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone (11) . Characterization techniques include IR, 1D (1H, 13C, DEPT135), and 2D (1H-1H, 1H-13C, and 1H-15N) NMR spectroscopy, elemental analysis, and HRMS spectrometry.

Unique Applications

Let’s explore six or eight unique applications:

a. Antibacterial Activity: Triazoles have demonstrated antibacterial properties . Investigating the compound’s effect on specific bacterial strains could provide valuable insights.

b. Antifungal Activity: Given the association of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with antifungal effects, it’s worth exploring this compound’s potential as an antifungal agent .

c. Anticancer Potential: Triazoles have been investigated for their anticancer properties . Assessing the impact of our compound on cancer cell lines could reveal its therapeutic potential.

d. Antioxidant Properties: The presence of the triazole ring may confer antioxidant activity . Evaluating its radical-scavenging abilities could be insightful.

e. Anticonvulsant Effects: Triazoles have been studied for their anticonvulsant properties . Investigating the compound’s impact on seizure models could yield valuable data.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

properties

IUPAC Name

6-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-19-12(16-17-15(19)23)10-22-13-8-9-14(21)20(18-13)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTUWKBNPUWORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120894
Record name 6-[(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone

CAS RN

866136-77-8
Record name 6-[(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866136-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
Reactant of Route 2
6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
Reactant of Route 3
6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
Reactant of Route 4
6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
Reactant of Route 5
6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
Reactant of Route 6
6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone

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